

Solubility Profile of Armstrong's Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Armstrong acid

Cat. No.: B1629443

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armstrong's acid, known systematically as naphthalene-1,5-disulfonic acid, is an organosulfur compound with significant applications in various scientific fields, including as a fluorescent probe and in the synthesis of dyes.^[1] Its solubility in different solvent systems is a critical parameter for its application in drug development, chemical synthesis, and analytical sciences. This technical guide provides a comprehensive overview of the solubility of Armstrong's acid in organic solvents, based on available literature. It also details a standard experimental protocol for the determination of its solubility.

Chemical Properties of Armstrong's Acid

- Chemical Formula: C₁₀H₈O₆S₂^[1]
- Molar Mass: 288.30 g/mol ^[2]
- Appearance: Colorless solid, typically as a tetrahydrate.^[1]
- Acidity: It is a strong acid due to the two sulfonic acid groups.^[1]

Qualitative Solubility of Armstrong's Acid

Armstrong's acid is generally characterized by its high polarity, which dictates its solubility behavior. It is described as being soluble in water and alcohol, while being practically insoluble in non-polar solvents like ether.^[2] It is also reported to be highly soluble in polar organic solvents.^[3]

Quantitative Solubility Data

While specific quantitative solubility data for Armstrong's acid (the free acid) in a wide range of organic solvents is not readily available in published literature, data for its disodium salt, sodium naphthalene-1,5-disulfonate, provides valuable insight into its solubility characteristics in polar protic and aprotic solvents.

The following table summarizes the mole fraction solubility (x) of sodium naphthalene-1,5-disulfonate in several pure solvents at various temperatures. This data is derived from a study that utilized the gravimetric method for solubility determination.

Temperatur e (K)	Water (x)	Methanol (x)	Ethanol (x)	2-Propanol (x)	Acetone (x)
283.15	0.03874	0.00135	0.00048	0.00018	0.00007
288.15	0.04218	0.00151	0.00055	0.00021	0.00008
293.15	0.04586	0.00169	0.00062	0.00024	0.00009
298.15	0.04979	0.00188	0.00070	0.00027	0.00011
303.15	0.05398	0.00209	0.00079	0.00031	0.00012
308.15	0.05845	0.00232	0.00088	0.00035	0.00014
313.15	0.06321	0.00257	0.00098	0.00039	0.00016
318.15	0.06827	0.00284	0.00110	0.00044	0.00018
323.15	0.07365	0.00313	0.00122	0.00049	0.00021

Data extracted from Yi, D., et al. (2020). "Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solvents and Three Binary Solvent Systems

at the Temperature Range from 283.15 to 323.15 K". Journal of Chemical & Engineering Data, 65(1), 133-143.

The solubility of Armstrong's acid in water has been reported as 90.52 g/L at 25°C.[\[4\]](#)

Experimental Protocol: Determination of Armstrong's Acid Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of Armstrong's acid in an organic solvent using the gravimetric method. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[\[5\]](#)[\[6\]](#)

1. Materials and Equipment:

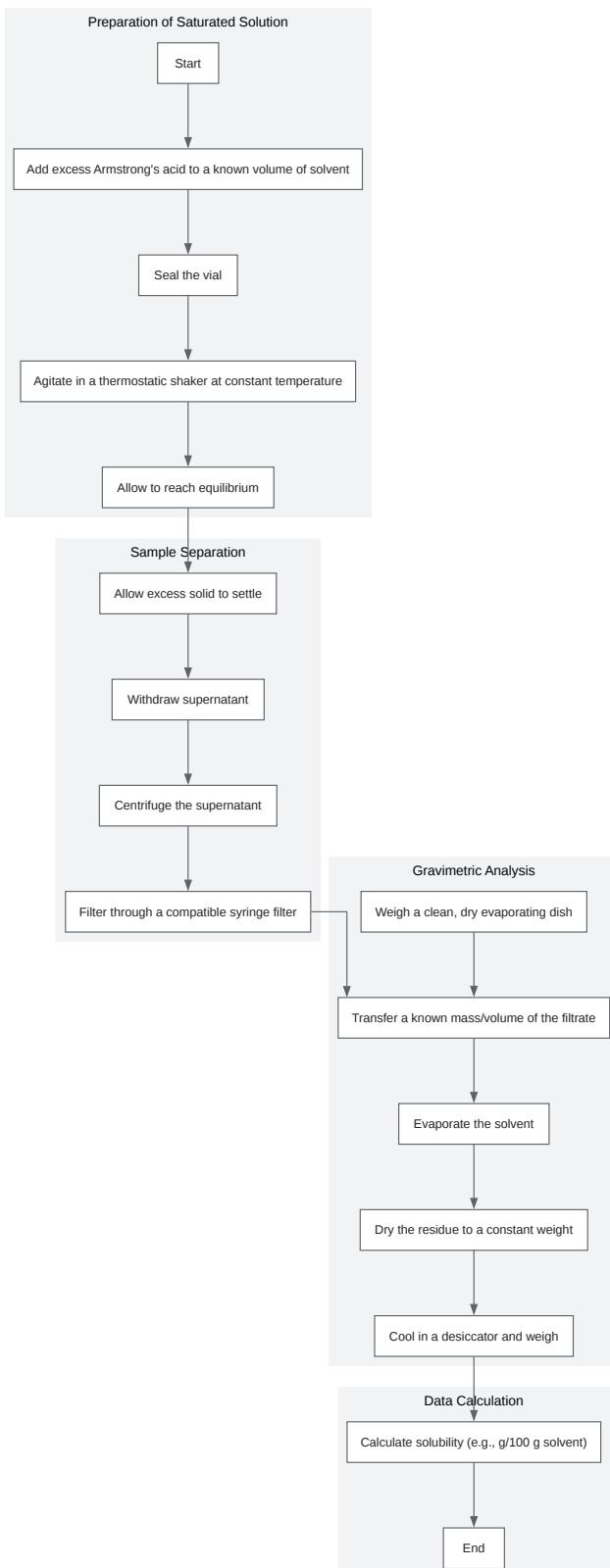
- Armstrong's acid (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (chemically compatible with the solvent)
- Glass vials with airtight seals
- Drying oven
- Desiccator

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of Armstrong's acid to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
- Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
- Agitate the mixture for a predetermined time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium by analyzing the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration stabilizes.

- Sample Separation:
 - Once equilibrium is reached, allow the vial to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
 - To ensure complete removal of any undissolved solid particles, centrifuge the collected supernatant.
 - Filter the centrifuged supernatant through a syringe filter that is compatible with the organic solvent.
- Gravimetric Analysis:
 - Accurately weigh a clean, dry evaporating dish.
 - Transfer a precisely known volume or mass of the clear, filtered saturated solution into the pre-weighed evaporating dish.
 - Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature that will not cause decomposition of Armstrong's acid.
 - Once the solvent is fully evaporated, place the evaporating dish containing the solid residue in a drying oven at an appropriate temperature (e.g., 105 °C) until a constant weight is achieved.


- Cool the evaporating dish in a desiccator to room temperature before weighing.

3. Data Calculation: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

- Solubility (g/100 g solvent):
 - Mass of dissolved Armstrong's acid = (Mass of dish + residue) - (Mass of empty dish)
 - Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
 - Solubility = (Mass of dissolved Armstrong's acid / Mass of solvent) x 100

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of Armstrong's acid solubility using the gravimetric method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of Armstrong's acid is a key physicochemical property that influences its utility in various scientific and industrial applications. While quantitative data for the free acid in organic solvents is sparse, the available information for its sodium salt indicates a strong dependence on the polarity of the solvent and temperature. The provided experimental protocol offers a robust framework for researchers to determine the solubility of Armstrong's acid in specific organic solvents of interest, thereby facilitating its effective use in their work. Further research to quantify the solubility of the free acid in a broader range of organic solvents would be highly beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 2. Armstrong's Acid [drugfuture.com]
- 3. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 4. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [Solubility Profile of Armstrong's Acid in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1629443#armstrong-acid-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com